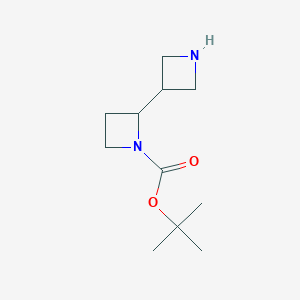
tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (TBAC) is an organic compound that is used in various scientific research applications. TBAC is a member of the azetidine family, which is a class of cyclic amines that contain a three-member nitrogen-containing ring. TBAC has a wide range of applications in biochemistry and physiology, and is a useful tool for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has been used in various scientific research applications. It has been used in the study of enzyme inhibition, as it can inhibit the enzyme phospholipase A2 (PLA2). tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has also been used in the study of anti-inflammatory agents, as it has been found to have anti-inflammatory properties in vitro. It has also been used in the study of the effects of stress on the body, as it has been found to reduce the levels of the stress hormone cortisol in mice.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is not fully understood. However, it is believed that it may act by inhibiting the enzyme PLA2, which is involved in the breakdown of phospholipids. This inhibition of PLA2 may lead to decreased inflammation and reduced levels of cortisol.
Biochemical and Physiological Effects
tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has been found to have anti-inflammatory properties in vitro, as well as reducing cortisol levels in mice. It has also been found to inhibit the enzyme PLA2, which may lead to decreased inflammation. Additionally, tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has been found to reduce levels of the neurotransmitter dopamine in the brain, which may lead to decreased anxiety and improved mood.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate in laboratory experiments is its ability to inhibit PLA2, which may lead to decreased inflammation. Additionally, tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is relatively stable and easy to synthesize, making it a useful tool for laboratory experiments. However, tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has some limitations, as it has not been extensively studied and its mechanism of action is not fully understood.
Zukünftige Richtungen
Future research on tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate could focus on further understanding its mechanism of action and biochemical effects. Additionally, further research should be conducted to determine the safety and efficacy of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate for use in humans. Additionally, further research should be conducted to determine the potential applications of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate in the medical field, such as for the treatment of inflammation, anxiety, and mood disorders. Additionally, further research should be conducted to explore the potential use of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate as a therapeutic agent in other areas, such as neurology or psychiatry. Finally, further research should be conducted to determine the potential uses of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate as a pesticide or insecticide.
Synthesemethoden
Tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate can be synthesized through a two-step process. The first step involves the reaction of 2-azetidinone with tert-butyl bromide in the presence of a base, such as sodium carbonate or sodium hydroxide, to form the 2-(azetidin-3-yl)azetidine-1-carboxylic acid. The second step involves the reaction of this carboxylic acid with a tert-butyl ester, such as tert-butyl chloroformate, to form the desired tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate.
Eigenschaften
IUPAC Name |
tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9(13)8-6-12-7-8/h8-9,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVTKGYLGKDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C2CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)




![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)
![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)


![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)
![6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6290116.png)